molecular formula C8H8N2S B2675525 4-Methylbenzo[D]thiazol-5-amine CAS No. 208458-47-3

4-Methylbenzo[D]thiazol-5-amine

Cat. No.: B2675525
CAS No.: 208458-47-3
M. Wt: 164.23
InChI Key: MJBMEEFJISBJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzo[D]thiazol-5-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a methyl group at the 4-position and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[D]thiazol-5-amine typically involves the cyclization of o-methylthiourea with α-haloketones. One common method includes the reaction of o-methylthiourea with α-bromoacetophenone under reflux conditions in ethanol, followed by neutralization with sodium hydroxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzo[D]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylbenzo[D]thiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[D]thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

    Benzothiazole: Lacks the methyl group at the 4-position.

    2-Aminobenzothiazole: Has an amine group at the 2-position instead of the 5-position.

    4-Methylbenzothiazole: Lacks the amine group at the 5-position.

Uniqueness: 4-Methylbenzo[D]thiazol-5-amine is unique due to the presence of both the methyl and amine groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a variety of chemical reactions and exhibit diverse pharmacological properties .

Properties

IUPAC Name

4-methyl-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBMEEFJISBJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.